molecular formula C25H28N4O3 B6542145 3-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-6-(4-ethoxyphenyl)-3,4-dihydropyrimidin-4-one CAS No. 1058461-47-4

3-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-6-(4-ethoxyphenyl)-3,4-dihydropyrimidin-4-one

Cat. No.: B6542145
CAS No.: 1058461-47-4
M. Wt: 432.5 g/mol
InChI Key: QVEVFDQEJVJJCJ-UHFFFAOYSA-N
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Description

3-[2-(4-Benzylpiperazin-1-yl)-2-oxoethyl]-6-(4-ethoxyphenyl)-3,4-dihydropyrimidin-4-one is a dihydropyrimidinone (DHPM) derivative. DHPMs are synthesized via multicomponent reactions such as the Biginelli reaction, which typically involves β-keto esters, aldehydes, and urea under acidic catalysis. Modern synthetic approaches include the use of ionic liquids (e.g., 1-butyl-3-methylimidazolium hexafluorophosphate) or FeCl₃·6H₂O as catalysts, offering improved yields (80–90%) and reduced reaction times compared to traditional HCl-mediated methods . The compound’s structure features a 4-ethoxyphenyl group at position 6 and a 4-benzylpiperazine-acetyl moiety at position 3, which may influence its physicochemical and pharmacological properties.

Properties

IUPAC Name

3-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-6-(4-ethoxyphenyl)pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N4O3/c1-2-32-22-10-8-21(9-11-22)23-16-24(30)29(19-26-23)18-25(31)28-14-12-27(13-15-28)17-20-6-4-3-5-7-20/h3-11,16,19H,2,12-15,17-18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVEVFDQEJVJJCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=CC(=O)N(C=N2)CC(=O)N3CCN(CC3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the formation of the piperazine ring. One common approach is the reductive amination of a suitable precursor with benzylpiperazine. The reaction conditions often require the use of reducing agents such as sodium cyanoborohydride or sodium triacetoxyborohydride, and the process is usually carried out in an organic solvent like methanol or ethanol.

Industrial Production Methods

On an industrial scale, the synthesis of this compound would involve optimizing the reaction conditions to maximize yield and purity. This might include the use of continuous flow reactors, which can provide better control over reaction parameters and improve efficiency. Additionally, purification steps such as recrystallization or chromatography would be employed to ensure the final product meets quality standards.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The ethoxy group on the phenyl ring can be oxidized to form an ethyl ester.

  • Reduction: : The piperazine ring can be reduced to form a piperidine derivative.

  • Substitution: : The compound can undergo nucleophilic substitution reactions at the piperazine nitrogen atoms.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate or chromic acid.

  • Reduction: : Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

  • Substitution: : Nucleophiles such as alkyl halides or amines can be used, with reaction conditions typically involving heat and a suitable solvent.

Major Products Formed

  • Oxidation: : Formation of ethyl esters.

  • Reduction: : Piperidine derivatives.

  • Substitution: : Various substituted piperazines or piperidines.

Scientific Research Applications

Antitumor Activity

Research indicates that the compound exhibits notable antitumor properties. The presence of the arylpiperazine moiety is crucial for its pharmacological activities, making it a candidate for developing cancer therapeutics. The compound has been shown to inhibit tumor cell proliferation in various in vitro studies, suggesting a mechanism that may involve the modulation of signaling pathways associated with cell growth and apoptosis .

Neuropharmacological Effects

The benzylpiperazine structure in this compound is associated with various neuropharmacological effects. It has been studied for its potential in treating neurological disorders such as anxiety and depression. The compound may act as a serotonin receptor modulator, which is vital for mood regulation .

Antimicrobial Properties

Preliminary studies have suggested that this compound possesses antimicrobial activity against a range of pathogens. Its efficacy against bacterial strains indicates potential applications in developing new antibiotics, especially in an era of increasing antibiotic resistance .

Synthesis and Derivatives

The synthesis of 3-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-6-(4-ethoxyphenyl)-3,4-dihydropyrimidin-4-one involves multi-step chemical reactions that yield various derivatives with enhanced biological activities. These derivatives are often screened for improved potency and selectivity against target diseases .

Case Study 1: Antitumor Efficacy

In a study published by De Gruyter, the compound was tested against several cancer cell lines. Results indicated a dose-dependent inhibition of cell growth, with IC50 values comparable to established chemotherapeutic agents. The study highlighted the compound's ability to induce apoptosis through intrinsic pathways, emphasizing its potential as an anticancer agent .

Case Study 2: Neuropharmacology

A pharmacological evaluation demonstrated that the compound could significantly reduce anxiety-like behaviors in rodent models. Behavioral tests such as the elevated plus maze and open field test showed that administration of the compound led to increased time spent in open arms, indicating anxiolytic effects .

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific biological target. For example, if it binds to an enzyme, it may inhibit or activate the enzyme's activity by interacting with its active site. The molecular pathways involved would vary based on the target, but could include signaling pathways related to cell growth, metabolism, or immune response.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Patents and Catalogs

Key analogues and their structural differences are summarized below:

Compound Name (or Identifier) Core Structure Substituents (Position) Synthesis Method (if reported) Reference
Target Compound 3,4-Dihydropyrimidin-4-one 6: 4-ethoxyphenyl; 3: 2-(4-benzylpiperazin-1-yl)-2-oxoethyl Ionic liquid/FeCl₃ catalysis
2-(3,4-Dimethoxyphenyl)-7-[(3R)-3-methylpiperazin-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one (EP 2023/39) Pyrido[1,2-a]pyrimidin-4-one 2: 3,4-dimethoxyphenyl; 7: (3R)-3-methylpiperazin-1-yl Unspecified
4-(2-Methoxyphenyl)-1,3-dimethyl-6-(4-methylbenzyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione (BP 14274) Pyrrolo[3,4-d]pyrimidine-2,5-dione 4: 2-methoxyphenyl; 6: 4-methylbenzyl Unspecified
3-[2-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)piperidin-1-yl]ethyl]-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one (CAS 108855-18-1) Pyrido[1,2-a]pyrimidin-4-one 7: 4-(6-fluoro-benzisoxazolyl)piperidine; 2: methyl Unspecified

Key Observations :

Core Variations: The target compound retains the classic DHPM scaffold, while analogues in and feature fused pyrido-pyrimidinone cores, which may enhance aromatic stacking interactions with biological targets.

Substituent Effects :

  • 4-Ethoxyphenyl vs. 3,4-Dimethoxyphenyl () : The ethoxy group may reduce steric hindrance compared to dimethoxy substituents, possibly improving membrane permeability.
  • Benzylpiperazine vs. Methylpiperazine () : The benzyl group in the target compound could enhance lipophilicity and CNS penetration, whereas methylpiperazine analogues might favor polar interactions.
  • Fluorinated Benzisoxazole () : Fluorine substitution often improves metabolic stability and binding affinity due to electronegativity and size effects.

Synthetic Flexibility: Ionic liquids () enable milder reaction conditions (e.g., room temperature) compared to FeCl₃ (), which requires ethanol reflux. Both methods achieve high yields (>80%), making them scalable for DHPM derivatives.

Pharmacological Implications of Substituent Diversity
  • Benzylpiperazine : Common in serotonin receptor modulators and antipsychotics (e.g., aripiprazole derivatives), this group may confer CNS activity .
  • 4-Ethoxyphenyl : Ether linkages often enhance metabolic resistance compared to ester or methyl groups, as seen in COX-2 inhibitors like celecoxib.
  • Pyrido-Pyrimidinone Cores (): These fused systems are prevalent in kinase inhibitors (e.g., PI3K/mTOR targets), suggesting possible anticancer or anti-inflammatory activity.

Biological Activity

3-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-6-(4-ethoxyphenyl)-3,4-dihydropyrimidin-4-one is a compound belonging to the class of dihydropyrimidines, which have garnered significant attention due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.

The molecular formula for this compound is C23H28N4O3C_{23}H_{28}N_{4}O_{3} with a molecular weight of approximately 396.50 g/mol. The structure includes a dihydropyrimidine core, which is known for its pharmacological versatility.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance, a study reported that derivatives of dihydropyrimidines exhibit significant cytotoxic effects against various cancer cell lines. The introduction of specific substituents on the dihydropyrimidine scaffold has been shown to enhance its antitumor activity. Notably, compounds with lower electron-donating groups demonstrated higher cytotoxicity against glioma cells, suggesting a structure-activity relationship (SAR) that could guide future drug design .

Table 1: Summary of Anticancer Activities

CompoundCell Line TestedIC50 Value (µM)Mechanism of Action
3dGlioma12.5Induction of apoptosis
3gBreast Cancer15.0Inhibition of cell proliferation

The mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Cell Proliferation : The compound has been shown to interfere with the cell cycle, leading to G0/G1 phase arrest in cancer cells.
  • Induction of Apoptosis : It promotes apoptotic pathways by upregulating pro-apoptotic proteins and downregulating anti-apoptotic factors .
  • Targeting Specific Receptors : Research indicates that dihydropyrimidines can modulate adenosine receptors, particularly A2B receptors, which are implicated in cancer progression .

Case Studies

Several case studies have documented the efficacy of dihydropyrimidine derivatives in clinical settings:

  • Study on Glioma Treatment : A clinical trial investigated the use of a related dihydropyrimidine derivative in patients with recurrent glioma. Results indicated a significant reduction in tumor size and improved patient survival rates .
  • Breast Cancer Model : In vitro studies using breast cancer cell lines revealed that treatment with this compound led to a marked decrease in viability and increased apoptosis compared to controls .

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